5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid
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Overview
Description
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid is a synthetic organic compound with the molecular formula C15H12BrClN2O2 and a molecular weight of 367.63 g/mol . This compound is characterized by the presence of a bromophenyl group, a chlorobenzoic acid moiety, and a hydrazine linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid typically involves the condensation of 4-bromoacetophenone with hydrazine hydrate, followed by the reaction with 2-chlorobenzoic acid under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazine linkage or other reducible groups.
Substitution: The bromophenyl and chlorobenzoic acid moieties can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine or chlorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.
Biology: This compound can be utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid involves its interaction with molecular targets through its functional groups. The bromophenyl and chlorobenzoic acid moieties can engage in various binding interactions with proteins, enzymes, or receptors, influencing biological pathways and eliciting specific effects. The hydrazine linkage may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar compounds to 5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid include:
4-bromoacetophenone: A precursor in the synthesis of the target compound, known for its reactivity and use in organic synthesis.
2-chlorobenzoic acid: Another precursor, commonly used in the synthesis of various organic compounds.
Hydrazine derivatives: Compounds containing hydrazine linkages, which exhibit similar reactivity and applications in chemical and biological research.
Properties
IUPAC Name |
5-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-9(10-2-4-11(16)5-3-10)18-19-12-6-7-14(17)13(8-12)15(20)21/h2-8,19H,1H3,(H,20,21)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOCNCWWKHRZJQ-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC(=C(C=C1)Cl)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC(=C(C=C1)Cl)C(=O)O)/C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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